molecular formula C21H18ClN5O2S B2781318 N1-(3-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894030-58-1

N1-(3-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2781318
CAS No.: 894030-58-1
M. Wt: 439.92
InChI Key: OMGFMLRJFNRIAM-UHFFFAOYSA-N
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Description

N1-(3-Chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole fused-ring system. Its structure comprises two key components:

Oxalamide backbone: Links a 3-chlorophenyl group (N1-substituent) to an ethyl chain terminating in a thiazolo-triazole moiety.

Thiazolo-triazole core: The fused heterocyclic system is substituted with a p-tolyl (methyl-substituted phenyl) group at position 3.

This compound belongs to a broader class of oxalamides and thiazolo-triazole hybrids, which are studied for their diverse biological activities, including flavor enhancement (e.g., umami agonists) and vasodilation . The 3-chlorophenyl and p-tolyl groups likely influence its electronic, solubility, and metabolic properties, distinguishing it from analogs with different substituents.

Properties

IUPAC Name

N'-(3-chlorophenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2S/c1-13-5-7-14(8-6-13)18-25-21-27(26-18)17(12-30-21)9-10-23-19(28)20(29)24-16-4-2-3-15(22)11-16/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGFMLRJFNRIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds with a1,2,4-triazole core have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown. Compounds with similar structures have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects. These activities suggest that the compound may interact with its targets to modulate cellular processes and pathways.

Biochemical Pathways

Given the broad range of biological activities exhibited by similar compounds, it is likely that this compound influences multiple biochemical pathways.

Biological Activity

N1-(3-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound notable for its potential biological activities. Its structure includes a thiazolo[3,2-b][1,2,4]triazole core, which has been associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific diseases, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H18ClN5O2S, with a molecular weight of 439.92 g/mol. The compound features a triazole ring that is significant in medicinal chemistry due to its diverse biological activities.

Property Value
Molecular FormulaC21H18ClN5O2S
Molecular Weight439.92 g/mol
PurityTypically 95%

Antimicrobial Activity

Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety exhibit significant antimicrobial properties. A study evaluated various triazole derivatives and found that those with similar structures to this compound demonstrated potent antibacterial and antifungal activities. For instance, triazole derivatives showed minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics against multiple bacterial strains including Escherichia coli and Staphylococcus aureus .

Antiparasitic Activity

The compound's potential as an antiparasitic agent has been highlighted in studies focusing on Trypanosoma cruzi. Triazole derivatives have shown promising results in inhibiting the growth of this parasite with IC50 values indicating strong efficacy . The structural characteristics of this compound may enhance its bioavailability and effectiveness against intracellular amastigotes.

Anticancer Potential

Thiazole and triazole derivatives are known for their anticancer properties. Research has demonstrated that compounds with similar functionalities can induce apoptosis in cancer cell lines through various pathways including the inhibition of specific kinases involved in cell proliferation . The structural features of this compound suggest it may also possess similar anticancer activity.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various triazole derivatives including those structurally related to this compound. The results indicated that these compounds exhibited MIC values ranging from 0.5 to 5 µg/mL against Candida albicans and Staphylococcus aureus, showcasing their potential as effective antimicrobial agents .

Case Study 2: Antiparasitic Activity Against T. cruzi

In vitro studies on triazole derivatives have shown significant activity against T. cruzi with some compounds achieving IC50 values as low as 0.21 µM. These findings suggest that modifications in the thiazole and triazole structures can enhance antiparasitic activity .

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety exhibit significant antimicrobial activity. Studies have shown that derivatives similar to N1-(3-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide possess potent antibacterial and antifungal effects. For example:

  • A study reported minimum inhibitory concentrations (MICs) for certain triazole derivatives that were significantly lower than those of standard antibiotics against strains such as Escherichia coli and Staphylococcus aureus .

Anti-inflammatory and Analgesic Effects

Thiazolo[3,2-b][1,2,4]triazole derivatives have also been investigated for their anti-inflammatory and analgesic properties. One study focused on synthesizing novel derivatives and evaluating their potential to inhibit inflammatory pathways. The results indicated promising anti-inflammatory activity that warrants further investigation .

Anticancer Activity

The anticancer potential of compounds with a similar structure has been documented in various studies. The thiazolo[3,2-b][1,2,4]triazole core has been associated with the inhibition of cancer cell proliferation in vitro. Research suggests that these compounds may interfere with specific molecular targets involved in cancer progression .

Pharmacokinetics

In silico studies suggest that compounds structurally related to this compound possess favorable pharmacokinetic profiles. This includes good absorption and distribution characteristics which are essential for therapeutic efficacy .

Case Studies

Several case studies have highlighted the applications of thiazolo[3,2-b][1,2,4]triazole derivatives in drug development:

  • Antibacterial Studies : A series of thiazolo[3,2-b][1,2,4]triazole derivatives were synthesized and tested against various bacterial strains. Results indicated significant antibacterial activity compared to traditional antibiotics .
  • Anti-cancer Research : Investigations into the anticancer properties of triazole derivatives revealed their ability to inhibit tumor growth in preclinical models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Aromatic Substituents

N1-(3-Methoxyphenyl)-N2-(2-(2-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
  • Key Difference : Replaces the 3-chlorophenyl group with a 3-methoxyphenyl group.
  • Impact: Electronic Effects: The methoxy group (-OMe) is electron-donating, enhancing resonance stabilization of the aromatic ring, whereas chlorine (-Cl) is electron-withdrawing. This may alter binding affinity to biological targets. Solubility: Methoxy groups generally improve aqueous solubility compared to chloro substituents.

Thiazolo-Triazole Derivatives with Vasodilatory Activity

A series of thiazolo[3,2-b][1,2,4]triazole derivatives synthesized by Demirayak et al. (1993) demonstrated vasodilatory activity in vitro.

Oxalamide-Based Umami Agonists

Example : N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4)

  • Key Differences :
    • Substituents : Dimethoxybenzyl (electron-rich aromatic) and pyridinylethyl groups.
    • Activity : Potent umami taste receptor (hTAS1R1/hTAS1R3) agonist, approved as a flavoring agent (Savorymyx® UM33).
  • Comparison : The target compound’s thiazolo-triazole moiety and chloro substituent likely redirect its activity away from taste modulation toward other biological targets, such as enzymes or receptors influenced by heterocyclic systems .

Triazole-Thione Derivatives with Chlorophenyl Groups

The triazole-5-thione compound reported by Guo et al. () shares chlorophenyl substituents but differs in core structure. Its hydrogen-bonded crystal network (via N–H···S/O interactions) suggests strong intermolecular forces, which may correlate with stability or solubility challenges. In contrast, the target compound’s oxalamide linker and fused thiazolo-triazole system could reduce crystallinity, enhancing formulation flexibility .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Biological Activity Key Findings
Target Compound Oxalamide + thiazolo-triazole 3-Cl-phenyl, p-tolyl Undetermined (hypothesized: enzyme/receptor modulation) Chloro and p-tolyl groups enhance lipophilicity; thiazolo-triazole core may enable diverse interactions
N1-(3-Methoxyphenyl) analog Oxalamide + thiazolo-triazole 3-OMe-phenyl, p-tolyl Undetermined Methoxy group improves solubility but may reduce metabolic stability vs. chloro analog
S336 (CAS 745047-53-4) Oxalamide 2,4-OMe-benzyl, pyridinylethyl Umami agonist Approved for food use; high potency at taste receptors
Thiazolo-triazole derivatives (Demirayak et al.) Thiazolo-triazole Variable (unspecified) Vasodilatory All derivatives showed appreciable in vitro activity
Triazole-thione (Guo et al.) Triazole-5-thione 2-Cl-phenyl, Cl-benzylidene Undetermined Hydrogen-bonded crystal structure; potential stability challenges

Research Implications and Gaps

Activity Profiling : The target compound’s biological activity remains uncharacterized. Testing against targets relevant to vasodilation (e.g., vascular smooth muscle) or enzyme inhibition (e.g., kinases) is warranted, given structural parallels to active derivatives .

Safety Assessment : Regulatory evaluations of oxalamides (e.g., WHO reports) emphasize the need for metabolic and toxicological data, especially for chlorinated aromatics, which may form reactive intermediates .

Synthetic Optimization : Modifying the p-tolyl group to polar substituents (e.g., -OH, -COOH) could balance lipophilicity and solubility for therapeutic applications.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for this compound?

The synthesis involves multi-step organic reactions, typically starting with the preparation of the thiazolo-triazole core via cyclocondensation of thiourea derivatives with α-haloketones. Subsequent functionalization includes amide coupling reactions using oxalyl chloride or carbodiimide-based activating agents. Key steps require precise control of reaction conditions:

  • Cyclization : Conducted at 80–100°C in polar aprotic solvents (e.g., DMF) with catalytic bases like triethylamine .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures >95% purity .
  • Yield Optimization : Microwave-assisted synthesis reduces reaction times by 50% while maintaining yields of 70–80% .

Q. Which analytical techniques are essential for characterizing structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the thiazolo-triazole core and oxalamide connectivity. Aromatic proton signals typically appear at δ 7.2–8.1 ppm, while the ethyl linker resonates at δ 3.4–3.8 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 457.9) and detects impurities .
  • HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. How can researchers identify primary biological targets for this compound?

Initial target identification employs:

  • In Silico Docking : Molecular dynamics simulations using AutoDock Vina to predict binding affinities for kinase or protease targets (e.g., EGFR, COX-2) .
  • Biochemical Assays : Fluorescence-based enzyme inhibition assays (e.g., IC50_{50} determination against bacterial dihydrofolate reductase) .
  • Phage Display Libraries : High-throughput screening for protein interactions .

Advanced Research Questions

Q. What experimental approaches elucidate its mechanism of action?

  • Kinetic Studies : Stopped-flow spectroscopy to monitor enzyme inhibition rates (e.g., kcat/Kmk_{cat}/K_m changes in bacterial enzymes) .
  • Cellular Imaging : Confocal microscopy with fluorescent probes (e.g., FITC-labeled compound) to track subcellular localization .
  • Transcriptomics : RNA-seq analysis of treated cancer cell lines to identify dysregulated pathways (e.g., apoptosis or oxidative stress markers) .

Q. How should pharmacokinetic studies be designed to evaluate bioavailability?

  • In Silico ADMET Prediction : Tools like SwissADME predict logP (2.8) and CNS permeability (low), guiding in vivo study design .
  • In Vitro Models : Caco-2 cell monolayers assess intestinal absorption (Papp_{app} >1 × 106^{-6} cm/s indicates moderate permeability) .
  • Rodent Studies : IV/PO dosing (5 mg/kg) with LC-MS/MS plasma analysis to calculate t1/2t_{1/2} (3–5 hours) and oral bioavailability (15–20%) .

Q. How should structure-activity relationship (SAR) studies optimize bioactivity?

  • Substituent Modulation : Replace the p-tolyl group with electron-withdrawing groups (e.g., 4-Cl) to enhance antimicrobial activity by 40% .
  • Bioisosteric Replacement : Substitute the oxalamide with urea to improve solubility while retaining potency (IC50_{50} <1 μM in kinase assays) .
  • Multivariate Analysis : PCA of substituent effects identifies chloro-phenyl and ethyl linker as critical for cytotoxicity (p <0.01) .

Q. How to address contradictions in reported bioactivity data?

  • Assay Standardization : Replicate divergent studies (e.g., conflicting IC50_{50} values) under controlled conditions (pH, serum concentration) .
  • Metabolite Profiling : LC-MS identifies active metabolites that may contribute to observed discrepancies in in vivo vs. in vitro efficacy .
  • Strain-Specific Effects : Re-test antimicrobial activity against ATCC reference strains to rule out laboratory-specific resistance .

Q. What models evaluate in vivo efficacy and toxicity?

  • Xenograft Models : Nude mice with HT-29 colorectal tumors (50 mg/kg/day, oral) show 60% tumor volume reduction vs. controls .
  • Hematological Toxicity : Complete blood count (CBC) and liver enzyme panels (ALT/AST) after 28-day dosing .
  • Neurotoxicity Screening : Rotarod tests and histopathology of CNS tissues .

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